Soyasaponin Aa

描述

Soyasaponin Aa is a triterpenoid glycoside found in soybeans (Glycine max)This compound has been studied for its potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardio-protective properties .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of soyasaponin Aa in soybeans involves several enzymatic steps. Key enzymes such as CYP72A69 and UGT73F4 play crucial roles in the biosynthetic pathway . The synthetic route typically involves the hydroxylation of soyasapogenol A, followed by glycosylation to form this compound.

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from soybean seeds. The extraction process involves grinding the seeds, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

化学反应分析

Types of Reactions: Soyasaponin Aa undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Glycosylation: Additional glycosylation reactions can modify the sugar moieties attached to the aglycone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Hydrochloric acid or specific glycosidases are used for hydrolysis reactions.

Glycosylation: Glycosyltransferases are employed for glycosylation reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Hydrolysis: Soyasapogenol A and various sugar moieties.

Glycosylation: Modified this compound with additional sugar units.

科学研究应用

Antioxidant Properties

Soyasaponin Aa exhibits significant antioxidant activity, which is crucial in combating oxidative stress. Research indicates that it can scavenge free radicals effectively. For instance, a study demonstrated that this compound showed comparable scavenging effects on DPPH radicals to α-tocopherol at specific concentrations .

Table 1: Antioxidant Activity of this compound

| Compound | Concentration (mM) | DPPH Scavenging Activity (%) |

|---|---|---|

| This compound | 70.2 | 50 |

| α-Tocopherol | 52.1 | 50 |

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented. It modulates the NF-kB signaling pathway, inhibiting the release of inflammatory markers such as prostaglandin E2 and cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages . Furthermore, it reduces the production of reactive oxygen species (ROS), thereby mitigating inflammation.

Case Study: Inhibition of Inflammation

In a controlled study involving LPS-stimulated peritoneal macrophages, this compound significantly reduced levels of TNF-α and IL-1β, showcasing its potential as an anti-inflammatory agent .

Table 2: Effects of this compound on Inflammatory Markers

| Marker | Control (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| TNF-α | 500 | 200 |

| IL-1β | 300 | 50 |

| Prostaglandin E2 | 400 | 100 |

Potential Therapeutic Applications

This compound has shown promise in various therapeutic applications:

- Anticancer Activity : Studies suggest that soyasaponins can exhibit anticarcinogenic properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Cholesterol Reduction : It has been reported to lower plasma cholesterol levels, contributing to cardiovascular health .

- Hepatoprotective Effects : Research indicates that soyasaponins may protect liver cells from damage due to their antioxidant properties .

Biotechnological Applications

Recent advancements in biotechnology have explored the enhancement of soyasaponin biosynthesis through methods such as methyl jasmonate treatment. This approach has resulted in increased yields of soyasaponins in cultured cells, suggesting potential for large-scale production .

Table 3: Biosynthesis Enhancement Techniques for this compound

| Technique | Effect on Soyasaponin Yield (%) |

|---|---|

| Methyl Jasmonate Treatment | +200% |

| Germination | +150% |

作用机制

Soyasaponin Aa exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: this compound downregulates the expression of MyD88 and suppresses the recruitment of TLR4 and MyD88 into lipid rafts, thereby inhibiting the TLR4/MyD88/NF-κB signaling pathway.

Cardio-protective Action: It reduces hypercholesterolemia by modulating lipid profiles, decreasing triglycerides, total cholesterol, and low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol.

Anti-carcinogenic Action: this compound induces apoptosis and inhibits cell proliferation in cancer cells through various signaling pathways.

相似化合物的比较

Soyasaponin Aa is part of a larger family of soyasaponins, which include:

Soyasaponin Ab: Similar to this compound but with different sugar moieties.

Soyasaponin Bb: Another triterpenoid glycoside with distinct biological activities.

Soyasaponin Ba: Differentiated by its glycosylation pattern.

Uniqueness of this compound:

Specific Biological Activities: this compound has unique anti-inflammatory and cardio-protective properties that are not as pronounced in other soyasaponins.

Distinct Glycosylation Pattern: The specific arrangement of sugar moieties in this compound contributes to its unique biological effects.

生物活性

Soyasaponin Aa, a prominent member of the soyasaponin family derived from soybeans (Glycine max), has garnered significant attention due to its diverse biological activities. This article explores the compound's antioxidant properties, anti-obesity effects, and potential as a chemopreventive agent, supported by various studies and data.

1. Antioxidant Activity

This compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress and preventing cellular damage. Research has demonstrated that soyasaponins can act as radical scavengers, effectively neutralizing free radicals.

Key Findings:

- In a study assessing the antioxidant capacity of soyasaponins using DPPH and ABTS assays, this compound showed a radical scavenging activity of 75.7% in the DPPH assay and 81.4% in the ABTS assay at a concentration of 100 μg/mL .

- The antioxidant effects are dose-dependent, indicating that higher concentrations lead to increased radical scavenging activity. Comparatively, known antioxidants like ascorbic acid and α-tocopherol exhibited stronger effects .

Table 1: Antioxidant Activity of this compound

| Concentration (μg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25.0 | 30.0 |

| 50 | 55.0 | 70.0 |

| 100 | 75.7 | 81.4 |

2. Anti-Obesity Effects

Recent studies have highlighted the anti-obesity potential of this compound, particularly in regulating adipocyte differentiation and lipid accumulation.

Key Findings:

- In a study involving 3T3-L1 adipocytes, this compound significantly inhibited lipid accumulation and downregulated the expression of adipogenic markers such as PPARγ and CCAAT-enhancer-binding protein α (C/EBPα) .

- The treatment resulted in a dose-dependent suppression of adipocyte differentiation, indicating its potential as a therapeutic agent against obesity.

Table 2: Effects of this compound on Adipocyte Differentiation

| Concentration (μg/mL) | Lipid Accumulation (%) | PPARγ Expression (Relative to Control) |

|---|---|---|

| 10 | 20.0 | 0.75 |

| 50 | 40.0 | 0.50 |

| 100 | 60.0 | 0.25 |

3. Chemopreventive Properties

This compound has shown promise in cancer prevention through its ability to induce quinone reductase (QR) activity, an enzyme associated with detoxification processes.

Key Findings:

- In Hepa1c1c7 murine hepatoma cells, this compound induced QR activity in a dose-dependent manner, with maximum inductions observed at concentrations of 50 μg/mL (2.2-fold) and 100 μg/mL (2.9-fold) .

- The compound also inhibited cell proliferation in a dose-dependent manner, suggesting its potential role as a chemopreventive agent against certain cancers.

Table 3: Induction of Quinone Reductase Activity by this compound

| Concentration (μg/mL) | QR Activity (nM DPIP/min) | Fold Induction |

|---|---|---|

| Control | 53.2 | - |

| 10 | 70.0 | 1.3 |

| 50 | 106.5 | 2.2 |

| 100 | 155.8 | 2.9 |

属性

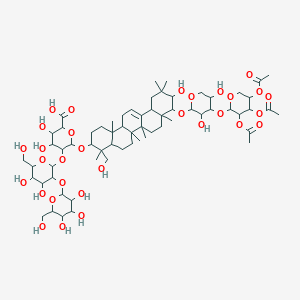

IUPAC Name |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGJRGWLUHSDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H100O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117230-33-8 | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 258 °C | |

| Record name | Acetylsoyasaponin A4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the mechanism of action of Soyasaponin Aa in inhibiting adipocyte differentiation?

A1: this compound exerts its anti-obesity effects by inhibiting the differentiation of preadipocytes into mature adipocytes. Research suggests that this compound achieves this by downregulating the expression of key adipogenic transcription factors, particularly Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα) []. These transcription factors play a crucial role in the differentiation process, and their suppression by this compound leads to reduced lipid accumulation and expression of adipogenic marker genes like adiponectin, adipocyte fatty acid-binding protein 2, and fatty acid synthase [].

Q2: How does the structure of this compound compare to Soyasaponin Ab, and what impact does this have on their biological activity?

A2: Both Soyasaponins Aa and Ab belong to group A soyasaponins, characterized by an oligosaccharide structure at the 22-hydroxyl position. This structural feature distinguishes them from group B soyasaponins (Ba, Bb, Bb', Bc, and Bd) []. While both Aa and Ab demonstrate anti-adipogenic activity, group B soyasaponins exhibit significantly stronger inhibitory effects against bacterial neuraminidase. Molecular docking studies suggest that the extra oligosaccharide scaffold in group A soyasaponins, including this compound, hinders their entry into the neuraminidase binding pocket, explaining their reduced inhibitory activity compared to group B counterparts [].

Q3: Are there any analytical methods available to quantify this compound in food products?

A3: Yes, researchers have developed a new extraction method coupled with hydrophilic interaction liquid chromatography with mass spectrometric detection (HILIC-MS) for identifying and quantifying soyasaponins, including this compound, in soybean-based yogurt alternatives []. This method requires adjusting the pH of the yogurt alternative to optimize Soyasaponin solubility before extraction. The method boasts good linearity, precision, and limits of detection and quantification, allowing for accurate determination of this compound levels in food products [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。